REACTION_CXSMILES
|
C(OC(=O)[C@@H]([C@H](C(OC(=O)C1C=CC=CC=1)=O)O)O)(=O)C1C=CC=CC=1.[C:27]1([CH:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CO.[OH-].[Na+]>[C:27]1([C@@H:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:3.4|
|
Name
|
di-O-benzoyl-L-tartaric acid
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC([C@H](O)[C@@H](O)C(=O)OC(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CN1CCCC1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
FILTRATION
|
Details
|
The crystalline product was filtered off
|
Type
|
WASH
|
Details
|
washed with a small amount of cold methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was repeatedly recrystallised from hot ethanol
|
Type
|
CUSTOM
|
Details
|
yielding an optically pure diastereomeric salt of 15.0 g
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, 7.2 g (38%
|
Type
|
CUSTOM
|
Details
|
were obtained which
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)[C@H](CN1CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[C@@H]([C@H](C(OC(=O)C1C=CC=CC=1)=O)O)O)(=O)C1C=CC=CC=1.[C:27]1([CH:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CO.[OH-].[Na+]>[C:27]1([C@@H:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:3.4|
|
Name
|
di-O-benzoyl-L-tartaric acid
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC([C@H](O)[C@@H](O)C(=O)OC(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CN1CCCC1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
FILTRATION
|
Details
|
The crystalline product was filtered off
|
Type
|
WASH
|
Details
|
washed with a small amount of cold methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was repeatedly recrystallised from hot ethanol
|
Type
|
CUSTOM
|
Details
|
yielding an optically pure diastereomeric salt of 15.0 g
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, 7.2 g (38%
|
Type
|
CUSTOM
|
Details
|
were obtained which
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)[C@H](CN1CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |